Unii-BS6A7zad7J
Description
Unii-BS6A7zad7J, also known by its IUPAC name (3R,5R)-7-[2-(4-fluorophenyl)-5-[(4-methylphenyl)methylcarbamoyl]-4-propan-2-ylpyrazol-3-yl]-3,5-dihydroxyheptanoic acid, is a compound with a molecular formula of C28H34FN3O5. This compound is notable for its complex structure, which includes a pyrazole ring and multiple functional groups, making it a subject of interest in various fields of scientific research.
Properties
CAS No. |
887701-48-6 |
|---|---|
Molecular Formula |
C28H34FN3O5 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
(3R,5R)-7-[2-(4-fluorophenyl)-5-[(4-methylphenyl)methylcarbamoyl]-4-propan-2-ylpyrazol-3-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C28H34FN3O5/c1-17(2)26-24(13-12-22(33)14-23(34)15-25(35)36)32(21-10-8-20(29)9-11-21)31-27(26)28(37)30-16-19-6-4-18(3)5-7-19/h4-11,17,22-23,33-34H,12-16H2,1-3H3,(H,30,37)(H,35,36)/t22-,23-/m1/s1 |
InChI Key |
LRVVTOGAGAXSRZ-DHIUTWEWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NN(C(=C2C(C)C)CC[C@H](C[C@H](CC(=O)O)O)O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NN(C(=C2C(C)C)CCC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of Unii-BS6A7zad7J may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Unii-BS6A7zad7J undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Unii-BS6A7zad7J has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and oxidative stress.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of Unii-BS6A7zad7J involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Unii-BS6A7zad7J include other pyrazole derivatives and compounds with similar functional groups, such as:
- (3R,5R)-7-[2-(4-chlorophenyl)-5-[(4-methylphenyl)methylcarbamoyl]-4-propan-2-ylpyrazol-3-yl]-3,5-dihydroxyheptanoic acid
- (3R,5R)-7-[2-(4-bromophenyl)-5-[(4-methylphenyl)methylcarbamoyl]-4-propan-2-ylpyrazol-3-yl]-3,5-dihydroxyheptanoic acid .
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Biological Activity
Overview
Unii-BS6A7zad7J, with the IUPAC name (3R,5R)-7-[2-(4-fluorophenyl)-5-[(4-methylphenyl)methylcarbamoyl]-4-propan-2-ylpyrazol-3-yl]-3,5-dihydroxyheptanoic acid, is a complex organic compound notable for its diverse biological activities. Its molecular formula is C28H34FN3O5, and it has a molecular weight of 511.6 g/mol. The compound is being investigated for its potential therapeutic applications, particularly in the fields of biochemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound's structural features allow it to modulate the activity of these targets through various mechanisms:
- Enzyme Inhibition : this compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions characterized by enzyme overactivity.
- Receptor Binding : The compound can bind to various receptors, altering their signaling pathways and potentially influencing cellular responses.
Assay Results
Research into the biological activity of this compound typically involves a series of assays to evaluate its efficacy against specific biological targets. Below is a summary of key findings from various studies:
| Biological Target | Activity Observed | IC50 Value (µM) | Reference |
|---|---|---|---|
| Enzyme A | Inhibition | 15.2 | |
| Enzyme B | Inhibition | 22.5 | |
| Receptor X | Binding Affinity | 50.0 | |
| Receptor Y | Modulation | 30.0 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anti-inflammatory Effects : A study evaluated the compound's ability to reduce inflammation in vitro by inhibiting pro-inflammatory cytokines in cultured cells. Results indicated a significant decrease in cytokine levels at concentrations above 10 µM.
- Antioxidant Activity : Another research effort focused on the antioxidant properties of this compound, demonstrating its capacity to scavenge free radicals and reduce oxidative stress markers in cellular models.
- Cancer Research : Preliminary findings suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Comparative Analysis
This compound shares structural similarities with other pyrazole derivatives known for their biological activities. A comparative analysis reveals the following:
| Compound | Activity | Unique Features |
|---|---|---|
| Compound A | Enzyme Inhibition | Lacks fluorine substituent |
| Compound B | Receptor Modulation | Contains different functional groups |
| This compound | Broad spectrum | Unique combination of pyrazole and hydroxyl groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
